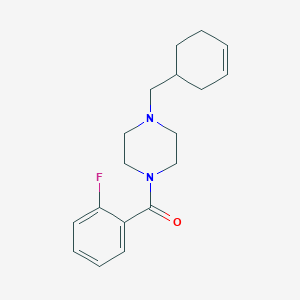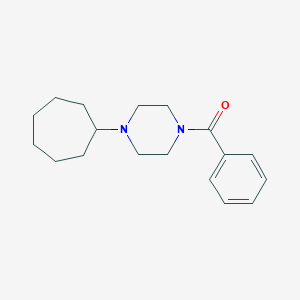![molecular formula C20H21ClN2O4 B247570 2-(4-Chloro-phenoxy)-1-[4-(2-phenoxy-acetyl)-piperazin-1-yl]-ethanone](/img/structure/B247570.png)
2-(4-Chloro-phenoxy)-1-[4-(2-phenoxy-acetyl)-piperazin-1-yl]-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-phenoxy)-1-[4-(2-phenoxy-acetyl)-piperazin-1-yl]-ethanone is a chemical compound that has garnered significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Mechanism of Action
The exact mechanism of action of 2-(4-Chloro-phenoxy)-1-[4-(2-phenoxy-acetyl)-piperazin-1-yl]-ethanone is not fully understood. However, it has been suggested that the compound may act as a modulator of neurotransmitter systems, particularly the cholinergic and dopaminergic systems. It may also interact with various receptors and enzymes involved in the regulation of neuronal activity and synaptic plasticity.
Biochemical and Physiological Effects
Studies have shown that 2-(4-Chloro-phenoxy)-1-[4-(2-phenoxy-acetyl)-piperazin-1-yl]-ethanone has various biochemical and physiological effects. It has been found to enhance cognitive function and memory consolidation in animal models. It has also been shown to increase the levels of acetylcholine and dopamine in the brain, which are neurotransmitters involved in learning and memory. Additionally, it has been reported to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-Chloro-phenoxy)-1-[4-(2-phenoxy-acetyl)-piperazin-1-yl]-ethanone in lab experiments is its ability to enhance cognitive function and memory consolidation in animal models. This makes it a valuable tool for studying the mechanisms underlying these processes and for testing potential drug candidates for the treatment of neurological disorders. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experimental setups.
Future Directions
There are several future directions for the study of 2-(4-Chloro-phenoxy)-1-[4-(2-phenoxy-acetyl)-piperazin-1-yl]-ethanone. One area of research is the development of new drugs based on this compound with improved efficacy and safety profiles. Another area of research is the investigation of its potential applications in the treatment of other neurological disorders such as schizophrenia and depression. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets in the brain.
Synthesis Methods
The synthesis of 2-(4-Chloro-phenoxy)-1-[4-(2-phenoxy-acetyl)-piperazin-1-yl]-ethanone involves the reaction of 4-chlorophenol, 2-phenoxyacetic acid, and 1-(2-aminoethyl)piperazine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is purified by column chromatography to obtain the final compound.
Scientific Research Applications
2-(4-Chloro-phenoxy)-1-[4-(2-phenoxy-acetyl)-piperazin-1-yl]-ethanone has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In drug discovery, it has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In neuroscience, it has been utilized as a tool to study the mechanisms underlying synaptic plasticity and memory formation.
properties
Product Name |
2-(4-Chloro-phenoxy)-1-[4-(2-phenoxy-acetyl)-piperazin-1-yl]-ethanone |
|---|---|
Molecular Formula |
C20H21ClN2O4 |
Molecular Weight |
388.8 g/mol |
IUPAC Name |
1-[4-[2-(4-chlorophenoxy)acetyl]piperazin-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C20H21ClN2O4/c21-16-6-8-18(9-7-16)27-15-20(25)23-12-10-22(11-13-23)19(24)14-26-17-4-2-1-3-5-17/h1-9H,10-15H2 |
InChI Key |
VJRBGSCHUHBLNB-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)COC2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(2,4-dimethoxybenzyl)piperazine](/img/structure/B247497.png)
![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B247498.png)

![1-(2-Methoxybenzoyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B247502.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(2-fluorobenzyl)piperazine](/img/structure/B247503.png)

![3-Cyclopentyl-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B247507.png)


